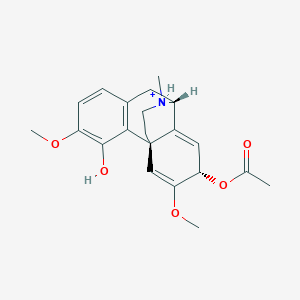

7-O-acetylsalutaridinol(1+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26NO5+ |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

[(1S,9R,12S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-yl] acetate |

InChI |

InChI=1S/C21H25NO5/c1-12(23)27-17-10-14-15-9-13-5-6-16(25-3)20(24)19(13)21(14,7-8-22(15)2)11-18(17)26-4/h5-6,10-11,15,17,24H,7-9H2,1-4H3/p+1/t15-,17+,21+/m1/s1 |

InChI Key |

DNOMLUPMYHAJIY-KUDFPVQQSA-O |

Isomeric SMILES |

CC(=O)O[C@H]1C=C2[C@H]3CC4=C([C@@]2(CC[NH+]3C)C=C1OC)C(=C(C=C4)OC)O |

Canonical SMILES |

CC(=O)OC1C=C2C3CC4=C(C2(CC[NH+]3C)C=C1OC)C(=C(C=C4)OC)O |

Origin of Product |

United States |

Enzymatic Biotransformation and Metabolism of 7 O Acetylsalutaridinol 1+

Salutaridinol (B1235100) 7-O-Acetyltransferase (EC 2.3.1.150): The Enzyme Catalyzing 7-O-acetylsalutaridinol(1+) Formation

The enzyme responsible for the synthesis of 7-O-acetylsalutaridinol is Salutaridinol 7-O-acetyltransferase (SalAT). nih.govwikipedia.org This enzyme belongs to the transferase family and is integral to the morphine biosynthesis pathway. wikipedia.orguniprot.org It has been isolated and characterized from Papaver somniferum cell suspension cultures. researchgate.netnih.gov The gene transcript for SalAT has been detected not only in P. somniferum but also in Papaver orientale and Papaver bracteatum. nih.gov Within the poppy plant, the enzyme is found in the parenchyma cells of vascular bundles in the stem and capsule, and in the pericycle of the root. nih.gov

Salutaridinol 7-O-acetyltransferase catalyzes the transfer of an acetyl group from the co-substrate acetyl-CoA to the 7-hydroxyl group of salutaridinol. researchgate.netnih.govqmul.ac.uk This acetylation reaction is a crucial activation step; by converting the hydroxyl group into an acetate (B1210297) ester (7-O-acetylsalutaridinol), it creates a better leaving group, which facilitates the subsequent ring closure. wikipedia.orgpnas.orgresearchgate.net The reaction is a stoichiometric transfer, yielding 7-O-acetylsalutaridinol and coenzyme A (CoA). wikipedia.orgnih.govqmul.ac.uk This transformation is described as an SN2 substitution reaction that establishes the pentacyclic morphinan (B1239233) ring structure. scholaris.ca

Salutaridinol 7-O-acetyltransferase is a highly substrate-specific enzyme. nih.govpnas.org Its primary substrates are (7S)-salutaridinol and acetyl-CoA. wikipedia.orguniprot.orgresearchgate.net The enzyme demonstrates stereospecificity, acting on the (7S)-hydroxyl group of salutaridinol but not accepting its stereoisomer, 7-episalutaridinol, as a substrate. pnas.orggoogle.com This specificity ensures the correct configuration for the subsequent formation of thebaine.

Kinetic studies of the recombinant and native enzyme have determined the apparent Michaelis-Menten constants (K_m) for its substrates. nih.govresearchgate.netnih.gov The enzyme shows a relatively high affinity for salutaridinol. caltech.edu

| Substrate | Apparent K_m (µM) | Source |

|---|---|---|

| Salutaridinol | 7 - 9 | nih.govuniprot.orgresearchgate.netnih.gov |

| Acetyl-CoA | 46 - 54 | nih.govuniprot.orgresearchgate.netnih.gov |

| Parameter | Value | Source |

|---|---|---|

| V_max | 25 pmol/sec/mg | uniprot.org |

The catalytic activity of Salutaridinol 7-O-acetyltransferase is influenced by pH and temperature. The enzyme functions optimally under neutral to alkaline conditions and at an elevated temperature, which are notably different from the typical physiological conditions of organisms like yeast, a factor considered in synthetic biology applications. caltech.edu

| Condition | Optimal Value | Source |

|---|---|---|

| pH | 7.0 - 9.0 | uniprot.orgcaltech.edu |

| Temperature | 47°C | uniprot.orgnih.govcaltech.edu |

Subsequent Reactions Involving 7-O-acetylsalutaridinol(1+)

7-O-acetylsalutaridinol is an unstable intermediate that rapidly undergoes further transformation to form the first pentacyclic morphinan alkaloid, thebaine. researchgate.netmdpi.com

The formation of thebaine from 7-O-acetylsalutaridinol occurs through a subsequent allylic elimination of the acetate group, which results in the closure of the 4,5-oxygen bridge, creating the characteristic pentacyclic ring system of morphinans. nih.govqmul.ac.ukresearchgate.net For a long time, this reaction was presumed to be a purely spontaneous chemical rearrangement. nih.govplos.org

The reaction is highly dependent on pH. nih.gov At an alkaline pH between 8 and 9, the spontaneous reaction favors the formation of thebaine. nih.govqmul.ac.ukpnas.orgplos.org However, at a more neutral pH around 7, the reaction can lead to the formation of dibenz[d,f]azonine alkaloids, which possess a different nine-membered ring system. nih.govplos.org More recent research has identified a novel enzyme, thebaine synthase (THS), which is a pathogenesis-related 10 (PR10) protein. nih.govresearchgate.net This enzyme efficiently catalyzes the conversion of (7S)-salutaridinol 7-O-acetate to thebaine, preventing its degradation into byproducts and suggesting the final step is enzymatically controlled in planta. researchgate.netresearchgate.netnih.gov

Enzymatic Catalysis of Thebaine Formation from 7-O-acetylsalutaridinol(1+) by Thebaine Synthase

The biotransformation of 7-O-acetylsalutaridinol(1+) is a pivotal step in the biosynthesis of morphinan alkaloids within species such as the opium poppy (Papaver somniferum). This compound serves as the direct precursor to thebaine, the first alkaloid in the pathway with the complete pentacyclic morphinan ring system. The formation of 7-O-acetylsalutaridinol itself is catalyzed by the enzyme Salutaridinol 7-O-acetyltransferase (SalAT), which facilitates the transfer of an acetyl group from acetyl-CoA to the 7-hydroxyl group of salutaridinol. nih.govqmul.ac.uknih.gov

For a considerable time, the subsequent conversion of 7-O-acetylsalutaridinol to thebaine was believed to occur as a spontaneous, non-enzymatic allylic elimination, particularly favored under alkaline conditions (pH 8-9). nih.govqmul.ac.ukresearchgate.net However, later research led to the discovery of a specific enzyme, Thebaine Synthase (THS), that actively catalyzes this crucial transformation. researchgate.net Found in the latex of P. somniferum, thebaine synthase was shown to convert 7-O-acetylsalutaridinol to thebaine with high efficiency at a physiological pH of 7.0. researchgate.net This discovery established a new enzymatic step in the morphine biosynthetic pathway. researchgate.net The reaction involves the closure of the oxide bridge to form the characteristic furan (B31954) ring of thebaine. qmul.ac.uk While the reaction can proceed spontaneously, thebaine synthase provides a catalyzed route for this conversion. google.com

The enzyme preceding this step, SalAT, has been purified and characterized extensively. It is a highly specific enzyme that plays a critical role in preparing the substrate for the final ring closure. nih.gov

Table 1: Properties of Salutaridinol 7-O-acetyltransferase (SalAT) from Papaver somniferum

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight (Mr) | 50,000 Da | nih.gov |

| Isoelectric Point (pI) | 4.8 | nih.gov |

| Optimal pH | 6.0 - 9.0 | nih.gov |

| Optimal Temperature | 47 °C | nih.gov |

| Km for Salutaridinol | 7 - 9 µM | nih.govresearchgate.net |

| Km for Acetyl-CoA | 46 - 54 µM | nih.govresearchgate.net |

Divergent Pathway Considerations: Formation of Alternative Alkaloid Skeletons (e.g., Dibenz[d,f]azonine Alkaloids)

The metabolic fate of 7-O-acetylsalutaridinol represents a significant branch point in alkaloid biosynthesis, heavily influenced by the ambient pH. nih.gov This pH-dependent divergence allows for the generation of structurally distinct alkaloid skeletons from a single common intermediate. nih.gov

While the formation of thebaine, a pentacyclic morphinan alkaloid, is favored at a physiological or slightly alkaline pH, a shift to more neutral or acidic conditions (pH 6-7) redirects the transformation pathway. nih.govresearchgate.net Under these conditions, instead of the allylic elimination that closes the oxide bridge to form thebaine, 7-O-acetylsalutaridinol undergoes a molecular rearrangement to form alkaloids with a dibenz[d,f]azonine skeleton. nih.govresearchgate.netresearchgate.net These compounds are characterized by a nine-membered ring system, a starkly different structure compared to the compact, five-ring structure of thebaine. nih.gov

This phenomenon underscores a sophisticated mechanism of metabolic control within the plant, where the compartmentalization of intermediates in cellular environments with different pH values could dictate the final alkaloid profile. researchgate.net The acetylation of salutaridinol followed by a pH-sensitive elimination or rearrangement is a novel enzymatic strategy in alkaloid biosynthesis, enabling metabolic plasticity. nih.gov

Table 2: pH-Dependent Product Formation from 7-O-acetylsalutaridinol

| pH Range | Predominant Product | Alkaloid Skeleton | Source(s) |

|---|---|---|---|

| 6.0 - 7.0 | Azonine Derivative | Dibenz[d,f]azonine | nih.govresearchgate.net |

| 8.0 - 9.0 | Thebaine | Morphinan | nih.govqmul.ac.ukresearchgate.net |

Genetic and Molecular Biological Aspects of 7 O Acetylsalutaridinol 1+ Metabolism

Molecular Characterization of the Salutaridinol (B1235100) 7-O-Acetyltransferase (SALAT) Gene

Isolation and Cloning of SALAT cDNA

The complementary DNA (cDNA) for salutaridinol 7-O-acetyltransferase (SALAT) was successfully isolated from a cell suspension culture of Papaver somniferum. researchgate.netnih.gov The isolation process was guided by the internal amino acid sequences of the native SALAT enzyme, which had been previously purified. This protein sequencing information allowed for the design of specific oligodeoxyribonucleotide primers. These primers were then utilized in reverse transcription-polymerase chain reaction (RT-PCR) to amplify the corresponding cDNA from the poppy cell culture's messenger RNA (mRNA). researchgate.net The resulting cDNA clone was subsequently confirmed to encode the functional SALAT enzyme. researchgate.net The recombinant enzyme, when expressed, demonstrated the ability to acetylate the 7-hydroxyl group of salutaridinol using acetyl-CoA as the acetyl donor, confirming its identity and function. nih.gov

Genomic Organization and Gene Copy Number Analysis of SALAT in Papaver somniferum

Analysis of the genomic organization of the SALAT gene in Papaver somniferum has provided insights into its genetic structure. researchgate.netnih.gov Through genomic DNA gel blot analysis, it has been determined that the SALAT gene is likely present as a single copy within the opium poppy genome. researchgate.netnih.gov Further genomic studies have confirmed the presence of one copy of the SALAT gene in P. somniferum, which is a notable finding when compared to other species where this gene is not found. nih.gov The opium poppy genome itself is complex, with a significant portion composed of repetitive elements, and has undergone whole-genome duplication events. nih.gov

Transcriptional Expression Patterns of SALAT in Different Plant Tissues and Developmental Stages

The expression of the SALAT gene exhibits distinct patterns across various tissues and developmental stages of the Papaver somniferum plant. Gene transcript analysis has shown that SALAT is expressed in different parts of the plant, including the leaves and latex. nih.gov The expression levels are subject to temporal and spatial regulation. nih.gov For instance, in leaves, the gene is primarily detected at the budding stage. uniprot.org It is constitutively expressed in the stems, while its accumulation is particularly high in the roots, especially during the flowering period. uniprot.org Furthermore, SALAT expression increases rapidly in the early stages of development, specifically between one and three days after seed germination. uniprot.org Transcriptome analyses of various poppy cultivars have also revealed differential expression patterns of genes involved in benzylisoquinoline alkaloid biosynthesis, including SALAT. nih.gov

Bioinformatic and Comparative Sequence Analysis of Salutaridinol 7-O-Acetyltransferase Protein

Amino Acid Sequence Homology and Phylogenetic Relationships with Other Plant Acyltransferases

The amino acid sequence of salutaridinol 7-O-acetyltransferase (SALAT) has been compared with other plant acyltransferases, revealing evolutionary relationships. researchgate.net The SALAT protein shows the highest degree of sequence identity (37%) to deacetylvindoline (B137571) acetyltransferase from Catharanthus roseus. researchgate.netnih.gov This places SALAT within the BAHD family of acyltransferases, a group of plant proteins known for their role in the acylation of various primary and secondary metabolites. researchgate.net Phylogenetic analysis positions SALAT among other acetyltransferases involved in specialized secondary metabolism, such as benzylalcohol acetyltransferase from Clarkia breweri and 10-deacetylbaccatin III-10-O-acetyltransferase from Taxus cuspidata. researchgate.net

Below is an interactive data table summarizing the sequence homology of SALAT with other plant acyltransferases.

| Protein Name | Abbreviation | Organism | Sequence Identity to SALAT (%) |

| Deacetylvindoline acetyltransferase | DAT | Catharanthus roseus | 37 |

| Benzylalcohol acetyltransferase | BEAT | Clarkia breweri | <37 |

| Anthranilate N-hydroxycinnamoyl/benzoyltransferase | HCBT | Dianthus caryophyllus | <37 |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Taxus cuspidata | <37 |

| Taxadienol acetyltransferase | TAT | Taxus cuspidata | <37 |

Identification of Conserved Domains and Crucial Residues for Catalytic Function

Analysis of the SALAT protein sequence has identified conserved domains and key amino acid residues that are essential for its catalytic activity. researchgate.netuniprot.org SALAT contains a highly conserved consensus sequence, HXXXD, which is characteristic of many acyltransferases. researchgate.netresearchgate.net The histidine (H) and aspartate (D) residues within this motif are believed to be directly involved in the catalytic mechanism, likely functioning as a proton acceptor. researchgate.netuniprot.org This motif is a hallmark of the BAHD acyltransferase family. researchgate.net The identification of these critical residues is supported by structural studies of other enzymes in this family, which confirm their role in catalysis. researchgate.net The UniProt database also indicates the presence of a Chloramphenicol acetyltransferase-like domain within the SALAT protein structure. uniprot.org

Regulatory Mechanisms Governing SALAT Gene Expression

The expression of the salutaridinol 7-O-acetyltransferase (SALAT) gene, which encodes a pivotal enzyme in the biosynthesis of morphinan (B1239233) alkaloids, is meticulously controlled by a complex network of regulatory mechanisms. This regulation occurs at multiple levels, including transcriptional and post-transcriptional stages, and is influenced by both the plant's developmental program and external environmental cues. The precise control of SALAT expression is crucial for determining the quantity and profile of alkaloids, such as thebaine and morphine, produced in opium poppy (Papaver somniferum).

Transcriptional and Post-Transcriptional Regulatory Elements

The synthesis of 7-O-acetylsalutaridinol(1+), the direct product of the SALAT enzyme, is tightly linked to the transcriptional activity of the SALAT gene. This activity is governed by a combination of cis-regulatory DNA elements and trans-acting protein factors, alongside post-transcriptional modifications that fine-tune the availability of the final mRNA transcript for translation.

Transcriptional Control:

Genomic analysis of P. somniferum indicates that the SALAT gene likely exists as a single copy within the genome. researchgate.netnih.gov Its expression is part of a coordinated regulation of the entire benzylisoquinoline alkaloid (BIA) biosynthetic pathway. Many genes involved in BIA metabolism, including SALAT, are organized into gene clusters, which facilitates their co-expression and co-regulation. nih.gov

Studies on chromatin accessibility have provided insight into the regulatory landscape of these gene clusters. nih.gov Specific accessible chromatin regions (ACRs), which are potential sites for regulatory elements like promoters and enhancers, have been identified upstream of the morphinan branch genes, including SALAT. nih.gov These regions allow transcription factors to bind and initiate the transcription process. One such key transcription factor identified as a regulator of the BIA gene cluster is HB6. nih.gov The presence of these regulatory elements and transcription factors ensures that SALAT is expressed in a tissue-specific and developmentally appropriate manner. nih.gov While the broader regulatory architecture is understood, the specific promoter and enhancer sequences that exclusively control the SALAT gene are still an area of ongoing research.

Post-Transcriptional Regulation:

Following transcription, the SALAT pre-mRNA undergoes processing to become a mature messenger RNA (mRNA) that can be translated into the functional SALAT enzyme. This stage offers another layer of gene expression control. While specific research on SALAT is limited, general mechanisms of post-transcriptional regulation are well-established. These include the modulation of mRNA stability and translation efficiency by RNA-binding proteins (RBPs) and small non-coding RNAs, such as microRNAs (miRNAs). plos.orgmdpi.com RBPs can bind to specific sequences in the mRNA, often in the untranslated regions (UTRs), to either protect the transcript from degradation or mark it for destruction, thereby controlling the amount of protein produced. plos.org There is evidence to suggest that the SALAT mRNA may be under the control of a specific microRNA, pso-miR t0013376, which would represent a direct post-transcriptional regulatory mechanism.

Environmental and Developmental Influences on Gene Expression

The expression of the SALAT gene is not static; it is dynamically regulated throughout the life of the plant and can be modulated in response to external stimuli. This ensures that alkaloid production is aligned with the plant's physiological needs and environmental conditions.

Developmental Regulation:

SALAT gene expression is highly dependent on the developmental stage and the specific organ of the opium poppy. uniprot.org Gene transcript levels increase rapidly between one and three days after seed germination. uniprot.org In the mature plant, the expression pattern is distinctly tissue-specific. The gene is expressed in the root, stem, leaf, and capsule, with its activity localized to the sieve elements of the phloem. researchgate.netuniprot.org The level of expression, however, varies significantly between these organs and with the plant's age. For instance, SALAT transcripts accumulate to high levels in the roots, particularly during the flowering stage, and are also prominently detected in leaves at the time of budding. uniprot.org In contrast, the stem shows a more constitutive, or constant, level of expression. uniprot.org This differential expression pattern is summarized in the table below.

| Plant Organ/Stage | SALAT Gene Expression Level |

|---|---|

| Seedling (1-3 days post-germination) | Rapidly increasing |

| Root (especially during flowering) | High accumulation |

| Leaf (at budding time) | High accumulation |

| Stem | Constitutive |

| Capsule | Detected |

Environmental Influences:

Plants have evolved to alter their secondary metabolism in response to environmental challenges, such as pathogen attack or abiotic stress. The expression of genes in the BIA pathway, including SALAT, can be induced by signaling molecules known as elicitors, which mimic a pathogen attack. Studies using hairy root cultures of Papaver species have shown that the application of elicitors, particularly methyl jasmonate (MJ), can significantly increase the transcript levels of SALAT. researchgate.netmdpi.com This upregulation is part of a broader defense response and leads to an increased production of downstream alkaloids like thebaine, codeine, and morphine. researchgate.net

The table below details the observed effects of a specific elicitor on SALAT gene expression.

| Elicitor | Plant System | Observed Effect on SALAT Expression |

|---|---|---|

| Methyl Jasmonate (MJ) | Papaver orientale Hairy Roots | Increased transcript levels |

While the response to biotic stress elicitors is documented, there is limited direct research on how abiotic environmental factors such as light intensity, temperature, drought, or nutrient availability specifically regulate the expression of the SALAT gene in opium poppy. nih.govfrontiersin.orgnih.gov General studies in other plant species have shown that these factors profoundly impact the expression of genes involved in secondary metabolism, but specific data for SALAT remains an area for further investigation. frontiersin.orgnih.govnih.gov

Advanced Methodologies for the Investigation of 7 O Acetylsalutaridinol 1+ Biosynthesis

Biochemical Approaches for Enzyme Isolation and Characterization

Biochemical strategies are fundamental to understanding enzyme function. For SALAT, these approaches have focused on isolating the enzyme from its natural source, Papaver somniferum (opium poppy), and characterizing its catalytic activity in a controlled, in vitro environment.

The purification of Salutaridinol (B1235100) 7-O-acetyltransferase from Papaver somniferum cell suspension cultures is a multi-step process designed to isolate the enzyme from a complex mixture of cellular proteins. A near 3,000-fold purification to homogeneity has been achieved through a sequential combination of precipitation and various chromatographic methods. nih.gov This process leverages the specific physicochemical properties of the SALAT enzyme, such as its size, charge, and affinity for specific ligands.

The purification protocol involves an initial fractionation using ammonium (B1175870) sulfate (B86663) precipitation, which separates proteins based on their solubility. nih.gov This is followed by a series of column chromatography steps. Dye-ligand affinity chromatography, using matrices like Matrex Red A and Fractogel TSK AF Blue, exploits the affinity of SALAT for specific dye molecules. nih.gov Gel filtration is used to separate proteins based on their molecular size, and ion-exchange chromatography on a Mono Q column separates proteins based on their net charge. nih.gov

| Step | Technique | Principle of Separation |

|---|---|---|

| 1 | Ammonium Sulfate Precipitation | Differential solubility |

| 2 | Dye-Ligand Affinity Chromatography (Matrex Red A) | Specific binding affinity |

| 3 | Gel Filtration Chromatography | Molecular size |

| 4 | Ion Exchange Chromatography (Mono Q) | Net surface charge |

| 5 | Dye-Ligand Affinity Chromatography (Fractogel TSK AF Blue) | Specific binding affinity |

Once purified, the activity of SALAT is characterized through in vitro enzymatic assays. These assays measure the rate at which the enzyme catalyzes the conversion of its substrates, salutaridinol and acetyl coenzyme A (acetyl-CoA), into salutaridinol-7-O-acetate. nih.gov The product, salutaridinol-7-O-acetate, is the precursor that spontaneously undergoes allylic elimination to form thebaine. nih.gov

Optimization of the assay involves determining the ideal conditions for enzyme activity. The purified SALAT enzyme exhibits a broad pH optimum between 6 and 9 and a temperature optimum of 47°C. nih.gov Kinetic parameters, such as the Michaelis constant (Km), are determined to understand the enzyme's affinity for its substrates. The Km values for salutaridinol and acetyl-CoA have been found to be 7 µM and 46 µM, respectively, for the native enzyme from cell cultures. nih.gov For the recombinant enzyme, the apparent Km values were determined to be 9 µM for salutaridinol and 54 µM for acetyl-CoA. nih.govresearchgate.net

| Parameter | Value | Source |

|---|---|---|

| pH Optimum | 6.0 - 9.0 | Native Enzyme nih.gov |

| Temperature Optimum | 47°C | Native Enzyme nih.gov |

| Km (salutaridinol) | 7 µM | Native Enzyme nih.gov |

| Km (acetyl-CoA) | 46 µM | Native Enzyme nih.gov |

| Km (salutaridinol) | 9 µM | Recombinant Enzyme nih.gov |

| Km (acetyl-CoA) | 54 µM | Recombinant Enzyme nih.gov |

Molecular Biology Techniques for Pathway Manipulation

Molecular biology provides powerful tools to study and engineer the biosynthesis of 7-O-acetylsalutaridinol(1+). By cloning the gene encoding SALAT and expressing it in recombinant systems or manipulating its expression in the native plant, researchers can gain deeper insights into its role and alter the production of downstream alkaloids.

The isolation of the cDNA clone encoding SALAT was a significant advance, enabling its production in heterologous systems. nih.govresearchgate.net For recombinant expression, the open reading frame of the SALAT gene is often inserted into an expression vector, such as the pRSET plasmid, under the control of a strong promoter like the T7 promoter. scholaris.ca This construct is then introduced into a host organism, typically Escherichia coli, which can be induced to produce large quantities of the recombinant SALAT enzyme. scholaris.ca The recombinant protein often includes an affinity tag, such as a polyhistidine-tag (His-tag), to facilitate its purification from the host cell's proteins. scholaris.ca This approach provides a plentiful and reliable source of the enzyme for detailed biochemical and structural studies, bypassing the laborious purification from plant material. nih.gov

Manipulating the expression of the SALAT gene directly within poppy plants has proven to be a potent strategy for metabolic engineering. Two primary approaches are used: over-expression and gene suppression.

Over-expression aims to increase the amount of SALAT enzyme, potentially boosting the flux through the morphinan (B1239233) pathway. In separate studies, over-expression of the SALAT gene in Papaver somniferum and Papaver bracteatum resulted in a significant increase in the accumulation of the downstream alkaloids morphine, codeine, and thebaine. nih.govresearchgate.net For instance, the best-performing transgenic P. somniferum line showed a 41% greater total alkaloid content compared to control plants over three years of trials. nih.gov In transgenic hairy root cultures of P. bracteatum, the transcript level of SALAT increased up to 154%, leading to higher levels of thebaine, codeine, and morphine. researchgate.netnih.gov

RNA interference (RNAi)-mediated suppression is used to decrease or "knock down" the expression of the SALAT gene. This technique involves introducing a construct that produces a double-stranded RNA molecule corresponding to the SALAT gene, triggering the degradation of the native SALAT mRNA. nih.govnih.gov In P. somniferum, RNAi suppression of SALAT led to a reduction in its transcript levels to about 12% of the control. nih.gov This blockage in the pathway caused the accumulation of the upstream intermediate salutaridine (B1681412), which is not normally detectable, to levels up to 23% of the total alkaloids. nih.gov It also led to decreased concentrations of thebaine and codeine in the latex. nih.gov

| Strategy | Organism | Key Finding | Reference |

|---|---|---|---|

| Over-expression | Papaver somniferum | Up to 41% increase in total capsule alkaloids (morphine, codeine, thebaine). | nih.gov |

| Over-expression | Papaver bracteatum (hairy roots) | Increased levels of thebaine (1.28% dry weight), codeine (0.02%), and morphine (0.03%). | nih.gov |

| RNAi-mediated Suppression | Papaver somniferum | Accumulation of salutaridine (up to 23% of total alkaloid); decreased thebaine and codeine. | nih.govnih.gov |

Analytical Methodologies for Metabolite Profiling

To assess the outcomes of genetic manipulations and to quantify intermediates in the biosynthetic pathway, robust analytical methods are essential. These techniques allow for the precise identification and quantification of various alkaloids and their precursors in plant tissues.

In conjunction with genetic analysis, methods like Reverse Transcriptase PCR (RT-PCR) are used to correlate changes in metabolite profiles with gene transcript levels. nih.gov This combination of analytical chemistry and molecular biology confirms that the observed changes in alkaloid content are a direct result of the intended genetic modification.

Chromatographic and Spectroscopic Methods for Detection and Quantification of 7-O-acetylsalutaridinol(1+) and Related Metabolites

The detection and quantification of 7-O-acetylsalutaridinol(1+) and its related metabolites in biological matrices are predominantly achieved through a combination of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). This hyphenated technique offers the high sensitivity and selectivity required to analyze complex mixtures of alkaloids present in plant extracts.

Chromatographic Separation:

Reverse-phase HPLC or UPLC is typically employed for the separation of morphinan alkaloids. A C18 stationary phase is common, and the mobile phase usually consists of a gradient mixture of an aqueous solution (often containing a small percentage of formic or acetic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. The use of UPLC, with its smaller particle size columns (typically sub-2 µm), allows for faster analysis times and higher resolution compared to traditional HPLC.

Mass Spectrometric Detection and Quantification:

Tandem mass spectrometry (MS/MS) is the gold standard for the detection and quantification of low-abundance metabolites. Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of alkaloids. The method involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, its fragmentation in the collision cell, and the detection of specific product ions in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise.

For the quantification of 7-O-acetylsalutaridinol(1+) and its related metabolites, a validated bioanalytical method would be developed. This involves the use of an internal standard, often a stable isotope-labeled version of the analyte, to correct for matrix effects and variations in instrument response. The method validation would adhere to regulatory guidelines and assess parameters such as linearity, accuracy, precision, selectivity, and stability.

Table 1: Representative Parameters for a Validated UPLC-MS/MS Method for Alkaloid Quantification

| Parameter | Typical Specification | Description |

| Linearity (r²) | > 0.99 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Lower Limit of Quantification (LLOQ) | Analyte-dependent (ng/mL to pg/mL range) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Intra-day Precision (%RSD) | < 15% | The precision of the method within a single day, assessed by analyzing replicate samples at different concentrations. |

| Inter-day Precision (%RSD) | < 15% | The precision of the method over several days, assessed by analyzing replicate samples at different concentrations. |

| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value, assessed by analyzing quality control samples with known concentrations. |

| Recovery (%) | Consistent and reproducible | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. |

| Matrix Effect | Assessed and minimized | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms from precursor molecules to final products, thereby providing definitive evidence for proposed biosynthetic pathways. In the context of 7-O-acetylsalutaridinol(1+) biosynthesis, stable isotopes such as ¹³C, ²H (deuterium), ¹⁵N, and ¹⁸O are used to label putative precursors.

The general methodology involves administering a labeled precursor to the biological system (e.g., Papaver somniferum cell cultures or intact plants) and then isolating the target compound and its metabolites after a specific incubation period. The isolated compounds are then analyzed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Tracing the Morphine Biosynthetic Pathway:

The biosynthesis of morphine, for which 7-O-acetylsalutaridinol(1+) is an intermediate, has been extensively studied using isotopic labeling. For instance, feeding experiments with ¹³C-labeled L-tyrosine have confirmed its role as the primary precursor for the entire morphinan skeleton. Similarly, the incorporation of deuterium-labeled salutaridinol ([7-²H]salutaridinol) into morphine has provided direct evidence for its intermediacy in the pathway. pnas.org

The analysis of the mass spectra of the isolated alkaloids reveals an increase in the molecular weight corresponding to the number of incorporated isotopes. For example, if a precursor labeled with six ¹³C atoms is incorporated into a downstream metabolite, the molecular ion peak of that metabolite in the mass spectrum will shift by six mass units. High-resolution mass spectrometry can further confirm the elemental composition of the labeled molecule.

Table 2: Examples of Labeled Precursors Used in Morphine Biosynthesis Studies

| Labeled Precursor | Isotope | Purpose of Study | Analytical Method |

| [ring-¹³C₆]-L-tyrosine | ¹³C | To confirm L-tyrosine as the primary building block of the morphinan skeleton. | Mass Spectrometry, NMR Spectroscopy |

| [ring-¹³C₆]-Tyramine | ¹³C | To investigate the role of tyramine (B21549) in the formation of the isoquinoline (B145761) portion. | Mass Spectrometry |

| [1,2-¹³C₂]-(R,S)-Coclaurine | ¹³C | To elucidate the incorporation of early benzylisoquinoline intermediates. | Mass Spectrometry |

| [7-²H]-Salutaridinol | ²H | To demonstrate the direct precursor-product relationship between salutaridinol and downstream morphinans. pnas.org | Mass Spectrometry |

| ¹⁸O₂ | ¹⁸O | To investigate the origin of oxygen atoms in the molecule, particularly those introduced by hydroxylases. | Mass Spectrometry |

These isotopic labeling studies, combined with the enzymatic assays and the detection of intermediates using the chromatographic and spectroscopic methods described above, provide a comprehensive understanding of the biosynthetic pathway leading to 7-O-acetylsalutaridinol(1+) and other morphinan alkaloids.

Future Research Directions in 7 O Acetylsalutaridinol 1+ Studies

Comprehensive Systems Biology and Omics Approaches for Pathway Understanding

A holistic understanding of the 7-O-acetylsalutaridinol(1+) pathway requires moving beyond single-gene analyses to a systems-level perspective. nih.gov Systems biology, which integrates multiple layers of biological information, offers a powerful framework for this endeavor. mdpi.com The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is central to this approach.

Future research will focus on integrating deep transcriptome and proteome analyses to create a comprehensive catalog of the components involved in benzylisoquinoline alkaloid (BIA) metabolism. nih.gov By generating extensive expressed sequence tag (EST) and protein databases from key plant tissues or cell cultures (e.g., opium poppy), researchers can identify not only the known enzymes but also novel candidates responsible for uncharacterized steps. nih.gov For instance, next-generation sequencing of cDNA libraries from elicited opium poppy cell cultures can reveal transcripts for all known sanguinarine biosynthetic enzymes, with many ranking among the most abundant transcripts. nih.gov This transcriptomic data, when combined with proteomic analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the identification of the actual enzymes present and active at a given time. nih.gov

Integrated multi-omics analysis of different plant species can reveal evolutionary adaptations and the genetic origins of specific alkaloid pathways. nih.gov Such approaches will be crucial for building predictive models of the metabolic flux through the BIA pathway, identifying bottlenecks, and pinpointing key regulatory nodes that control the synthesis and accumulation of 7-O-acetylsalutaridinol(1+) and its derivatives.

Structural Biology of Key Enzymes Involved in 7-O-acetylsalutaridinol(1+) Metabolism

A detailed molecular understanding of the enzymes that produce and consume 7-O-acetylsalutaridinol(1+) is fundamental for both basic science and applied bioengineering. Future work will concentrate on elucidating the three-dimensional structures and catalytic mechanisms of Salutaridinol (B1235100) 7-O-Acetyltransferase (SalAT) and Thebaine Synthase (THS).

Salutaridinol 7-O-Acetyltransferase (SalAT) is the enzyme that catalyzes the formation of 7-O-acetylsalutaridinol from salutaridinol and acetyl-CoA. researchgate.netnih.gov It is a highly specific enzyme that activates the 7-hydroxy group of salutaridinol, preparing it for the subsequent reaction. researchgate.net While its cDNA has been isolated and the recombinant enzyme characterized, high-resolution crystal structures are still needed to visualize the active site and understand the basis of its substrate specificity. nih.govwustl.edu

| Property | Value | Source |

| EC Number | 2.3.1.150 | researchgate.net |

| Substrates | Salutaridinol, Acetyl-CoA | nih.govresearchgate.net |

| Product | Salutaridinol-7-O-acetate | nih.govnih.gov |

| Apparent Km (Salutaridinol) | 9 µM | nih.govwustl.edu |

| Apparent Km (Acetyl-CoA) | 54 µM | nih.govwustl.edu |

| Optimum pH | 7-9 | uniprot.org |

| Optimum Temperature | 47°C | uniprot.org |

Thebaine Synthase (THS) catalyzes the final step in thebaine biosynthesis, the conversion of (7S)-salutaridinol 7-O-acetate into the pentacyclic morphinan (B1239233) alkaloid thebaine. nih.govpdbj.org Although this reaction can occur spontaneously at alkaline pH, the discovery of THS demonstrated an enzymatic role in accelerating this crucial allylic rearrangement. researchgate.net Recent crystallographic studies have provided significant insights into its function. pdbj.org Future structural studies focusing on enzyme-substrate and enzyme-product complexes will further clarify the precise catalytic mechanism and guide protein engineering efforts to alter its efficiency or substrate scope.

| Feature | Description | Source |

| PDB ID | 6ka2 (THS2 from P. somniferum) | pdbj.org |

| Enzyme Family | Bet v1 | researchgate.net |

| Catalytic Mechanism | Intramolecular S N 2' syn displacement with elimination of the O-acetyl group. pdbj.org | |

| Key Residues | T105 and H89 are proposed to assist in proton abstraction from the substrate's C4-OH group. pdbj.org | |

| Rate-Determining Step | The S N 2' reaction is the rate-determining step with an energy barrier of 18.8 kcal/mol. pdbj.org |

Development of Advanced Bioengineering Platforms for Sustainable Alkaloid Production

The reliance on field cultivation of opium poppy for essential medicines leads to supply vulnerabilities and potential for diversion. nih.govnih.gov A major future direction is the development of advanced bioengineering platforms, particularly in microbes, for the sustainable, contained, and reliable production of these alkaloids. stanford.edu Baker's yeast (Saccharomyces cerevisiae) has emerged as a promising chassis for this "cellular factory" approach. the-scientist.com

Researchers have successfully engineered yeast to produce opioids like thebaine and hydrocodone directly from sugar. nih.gov This monumental achievement required the co-expression of a large and complex biosynthetic pathway, involving up to 23 different enzymes sourced from plants, bacteria, mammals, and yeast itself. nih.govnih.gov Future research will focus on overcoming the remaining hurdles of low yield and optimizing these microbial platforms for industrial scale-up. nih.gov Key strategies will include:

Enzyme Discovery and Engineering: Identifying novel enzymes with higher catalytic efficiency and engineering existing ones to improve performance and reduce bottlenecks. nih.gov

Pathway and Strain Optimization: Fine-tuning the expression levels of all pathway genes, enhancing the supply of necessary co-substrates, and using spatial engineering to co-localize enzymes. nih.gov

Metabolic Engineering: Modifying the host's native metabolism to divert more carbon flux towards the desired alkaloid pathway. nih.gov

These microbial platforms represent a paradigm shift, offering a secure and sustainable alternative to traditional agriculture for producing high-value plant-derived medicines. nih.govstanford.edu

Elucidation of Intricate Regulatory Networks Governing 7-O-acetylsalutaridinol(1+) Biosynthesis and Accumulation

The biosynthesis of 7-O-acetylsalutaridinol(1+) is tightly regulated at the transcriptional level. A deeper understanding of these intricate regulatory networks is essential for any successful metabolic engineering strategy in the native plant or heterologous hosts. Future research will aim to identify and characterize the full suite of transcription factors (TFs) and other regulatory elements that control the expression of BIA pathway genes. nih.gov

Several families of TFs, including WRKY, MYB, bHLH, and AP2/ERF, have been identified as key regulators of alkaloid biosynthesis in various plants. nih.govnih.govresearchgate.net Advanced computational techniques like Weighted Gene Co-expression Network Analysis (WGCNA) are being employed to analyze large-scale transcriptomic data and identify "hub" TFs that coordinate the expression of entire sections of the pathway. nih.govnih.gov For example, studies in opium poppy have implicated specific WRKY and MYB transcription factors in the regulation of genes involved in the biosynthesis of morphine and noscapine (B1679977). nih.gov

Future directions will involve:

Functional Characterization: Moving beyond identification to functionally validate the roles of candidate TFs using techniques like CRISPR-based gene editing in plants or reporter assays in heterologous systems. bio-conferences.org

Promoter Analysis: Identifying common cis-regulatory motifs in the promoter regions of co-expressed BIA genes to understand how specific TFs recognize their targets. nih.gov

Post-Transcriptional Regulation: Investigating the role of non-coding RNAs, such as microRNAs (e.g., pso-miRNA13), in fine-tuning the expression of biosynthetic genes. nih.gov

Unraveling these complex regulatory webs will provide new tools for "regulon engineering," allowing for the coordinated upregulation of the entire pathway to enhance the production of desired alkaloids. nih.gov

Exploration of New Plant Species and Cell Cultures for Novel Enzyme Variants and Pathway Intermediates

The vast diversity of the plant kingdom represents an untapped reservoir of novel enzymes and biochemical pathways. oup.com While opium poppy is the most studied source of morphinan alkaloids, exploring other related and distant species could lead to the discovery of enzyme variants with superior properties or entirely new bioactive compounds. Benzylisoquinoline alkaloids are found across numerous plant families, particularly within the order Ranunculales, which includes the Papaveraceae (poppy) family. oup.comnih.gov

Future research will intensify efforts in bioprospecting by:

Phylogenomics: Using comparative genomics across different plant lineages to trace the evolution of BIA pathways and identify genes in other species that are orthologous to known biosynthetic enzymes. nih.gov This approach can pinpoint when specific pathways, like those for sanguinarine or morphine, emerged evolutionarily. nih.gov

Metabolome and Transcriptome Profiling: Systematically analyzing the metabolite and transcript profiles of a wide range of BIA-producing plants to correlate the presence of specific compounds with the expression of candidate genes. frontiersin.org

Plant Cell Cultures: Developing and utilizing cell suspension cultures from diverse plant species as a rapid and controllable system for studying BIA metabolism and identifying pathway genes without the complexity of whole-plant biology. nih.gov Cell cultures from 18 different BIA-producing species have already been established for this purpose. nih.gov

This exploration is likely to yield novel enzymes with different substrate specificities, improved kinetics, or enhanced stability, which could be invaluable for optimizing engineered biosynthetic pathways. Furthermore, it holds the potential to discover new alkaloids with unique pharmacological properties. nih.govcell.com

Q & A

Q. How can 7-O-acetylsalutaridinol(1+) be reliably characterized in plant extracts using modern analytical techniques?

Methodological Answer:

- Step 1: Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to isolate the compound based on its molecular ion ([M+H]⁺) and isotopic pattern. Validate with NMR (¹H, ¹³C, and 2D experiments) to confirm acetyl group position and stereochemistry .

- Step 2: Compare retention times and fragmentation patterns with synthetic standards. Cross-reference spectral libraries (e.g., GNPS, MassBank) for reproducibility .

- Critical Note: Ensure purity >95% (via HPLC-PDA) to avoid misidentification due to co-eluting metabolites .

Q. What experimental conditions are critical for maintaining the stability of 7-O-acetylsalutaridinol(1+) during extraction and storage?

Methodological Answer:

- Key Parameters:

- Validation: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 7-O-acetylsalutaridinol(1+) across different cell lines?

Methodological Answer:

- Hypothesis Testing:

- Experimental Design:

- Use isogenic cell lines (wild-type vs. esterase-knockout) to isolate enzymatic contributions .

- Apply dose-response modeling (e.g., Hill equation) to compare EC₅₀ values across models .

- Statistical Validation: Report effect sizes (Cohen’s d) and confidence intervals to contextualize discrepancies .

Q. What factorial design approaches optimize the semi-synthesis of 7-O-acetylsalutaridinol(1+) from salutaridinol precursors?

Methodological Answer:

- Design Framework:

- Example Data Table:

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 25 | 60 | 45 |

| Equivalents | 1 | 5 | 3.2 |

| Time (hr) | 6 | 24 | 18 |

Q. How can computational modeling predict the binding affinity of 7-O-acetylsalutaridinol(1+) to opioid receptors?

Methodological Answer:

- Workflow:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions. Validate with crystallographic data (e.g., PDB: 6DDF) .

- MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability and binding free energy (MM-PBSA/GBSA) .

- Pharmacophore Mapping: Identify critical acetyl and tertiary amine groups for receptor engagement .

- Reproducibility: Share force field parameters and simulation scripts via public repositories (e.g., GitHub) .

Q. Methodological Standards and Reporting

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Guidelines:

- Detailed Procedures: Specify catalyst loading, solvent purity, and inert atmosphere conditions .

- Characterization Data: Include NMR shifts (δ ppm), HRMS m/z, and chromatographic gradients in supplementary materials .

- Negative Results: Report failed attempts (e.g., competing side reactions) to aid troubleshooting .

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?

- Approach:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate IC₅₀ and Hill slopes .

- Outlier Handling: Use Grubbs’ test (α=0.01) to exclude anomalous replicates .

- Metadata: Disclose sample size justification (power analysis) and randomization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.